molecular formula C13H14FNO3S B2920747 Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448064-19-4

Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2920747
CAS No.: 1448064-19-4
M. Wt: 283.32
InChI Key: DJVXDGFCBQVBBZ-UHFFFAOYSA-N
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Description

Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a fluorophenyl sulfonyl group, and an azetidinone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of a fluorophenyl precursor using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through cyclization reactions involving β-lactam intermediates.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can modify the functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl(3-(phenylsulfonyl)azetidin-1-yl)methanone: Similar structure but lacks the fluorine atom.

    Cyclopropyl(3-((4-chlorophenyl)sulfonyl)azetidin-1-yl)methanone: Similar structure with a chlorine atom instead of fluorine.

    Cyclopropyl(3-((4-methylphenyl)sulfonyl)azetidin-1-yl)methanone: Similar structure with a methyl group instead of fluorine.

Uniqueness

Cyclopropyl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

cyclopropyl-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO3S/c14-10-3-5-11(6-4-10)19(17,18)12-7-15(8-12)13(16)9-1-2-9/h3-6,9,12H,1-2,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVXDGFCBQVBBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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